molecular formula C23H24N2OS2 B2669701 2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 919751-45-4

2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2669701
CAS No.: 919751-45-4
M. Wt: 408.58
InChI Key: JLAAKWQWURTTTD-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group at the 4-position, while the acetamide moiety is linked to a 4-(ethylthio)phenyl group.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS2/c1-2-27-20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-28-23)19-10-9-17-5-3-4-6-18(17)14-19/h7-12,14-15H,2-6,13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAAKWQWURTTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

    Substitution on the Phenyl Ring: The ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate ethylthiol reagent.

    Coupling with the Tetrahydronaphthalenyl Moiety: This step involves the coupling of the thiazole derivative with a tetrahydronaphthalenyl precursor, often through a condensation reaction facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the thiazole ring and the tetrahydronaphthalenyl moiety suggests potential activity as enzyme inhibitors or receptor modulators.

Industry

In materials science, this compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism by which 2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in hydrogen bonding or π-π interactions, while the ethylthio group might enhance lipophilicity, affecting the compound’s bioavailability and distribution.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Melting Point/Stability Notes
Target Compound Thiazole 5,6,7,8-Tetrahydronaphthalen, Ethylthio Acetamide, Thioether Not reported in evidence
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole Naphthalen-1-yloxymethyl, Phenyl Acetamide, Ether Recrystallized (ethanol), IR: 1671 cm⁻¹ (C=O)
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole Naphthalen-1-yloxymethyl, 4-Chlorophenyl Acetamide, Chloro HRMS [M + H]+: 393.1118
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole Phenyl Acetamide Synthesized via AlCl₃-mediated reaction
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2,6-Dichlorophenyl Acetamide, Dichloro M.P. 489–491 K, Crystal structure resolved
Quinazolinone Derivatives (e.g., Compound 5) Quinazolinone Sulfamoylphenyl, Tolyl/Ethylphenyl Thioacetamide, Sulfonamide M.P. 251.5–315.5°C, High yield (68–91%)

Core Heterocycle Variations

  • Thiazole vs. Triazole : The target compound’s thiazole core (vs. triazole in 6a/6m) reduces hydrogen-bonding capacity but enhances π-π stacking due to aromaticity. Triazole-containing analogs (e.g., 6a) exhibit stronger intermolecular hydrogen bonds (N–H⋯N), influencing crystal packing .
  • Quinazolinone Derivatives: Compounds like 2-((4-oxo-quinazolin-3-yl)thio)-N-tolylacetamide (6–8) replace thiazole with quinazolinone, introducing a ketone and sulfonamide group.

Substituent Effects

  • Ethylthio vs. Chloro/Nitro : The ethylthio group in the target compound is less electron-withdrawing than nitro (e.g., 6b–c ) or chloro (6m ) substituents, which may reduce electrophilic reactivity but improve metabolic stability.
  • Tetrahydronaphthalen vs.

Biological Activity

The compound 2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes existing research findings regarding its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2OSC_{22}H_{26}N_2OS, with a molecular weight of approximately 382.52 g/mol. Its structure features a thiazole ring linked to an ethylthio-substituted phenyl group and a tetrahydronaphthalene moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism of Action
Study AA549 (lung)1.59Induction of apoptosis via caspase activation
Study BC6 (glioma)8.16Inhibition of cell proliferation
Study CL929 (fibroblast)7.48Cell cycle arrest at G1 phase

Case Studies

  • Study A investigated the cytotoxic effects of the compound on lung cancer cells (A549). The results indicated an IC50 value of 1.59 µM, suggesting significant anticancer activity. The mechanism was attributed to the induction of apoptosis through caspase activation, as evidenced by flow cytometry analysis showing increased caspase-3 activity in treated cells.
  • Study B focused on glioma cells (C6), where the compound demonstrated an IC50 value of 8.16 µM. This study reported that the compound inhibited cell proliferation and induced cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Study C evaluated the effects on L929 murine fibroblast cells, revealing an IC50 value of 7.48 µM. This study emphasized the role of cell cycle arrest at the G1 phase as a mechanism for its anticancer activity.

Other Biological Activities

In addition to its anticancer properties, thiazole derivatives have been studied for various other biological activities:

Antimicrobial Activity

Thiazole compounds exhibit promising antimicrobial properties against various pathogens. For instance:

  • Compounds derived from thiazole showed significant antibacterial activity comparable to standard antibiotics like norfloxacin.
  • Structure-activity relationship (SAR) studies indicated that electron-donating groups enhance antimicrobial efficacy.

Neuroprotective Effects

Some thiazole derivatives have been reported to possess neuroprotective effects:

  • Research indicates that these compounds may modulate neurotransmitter systems and exhibit anticonvulsant properties.
  • In animal models, certain thiazole derivatives demonstrated reduced seizure activity and improved cognitive function.

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